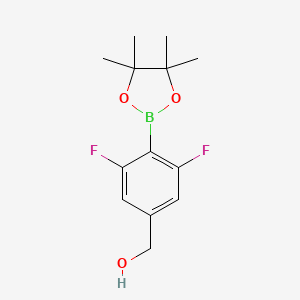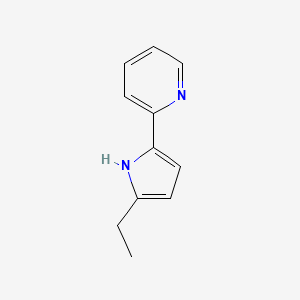
2-(2-Thienyl)-5-ethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Thienyl)-5-ethyl-1H-pyrrole, also known as 2TE-5EP, is a heterocyclic compound with a thiophene ring, an ethyl substituent, and a pyrrole ring. It is a versatile and useful compound with a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
2-(2-Thienyl)-5-ethyl-1H-pyrrole has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of novel polymers, as a starting material for the synthesis of other thiophene-based compounds, and as a ligand in coordination chemistry. It has also been used as a reagent in the synthesis of organic dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-Thienyl)-5-ethyl-1H-pyrrole is not well understood. However, it is known that the thiophene ring can act as an electron donor, while the pyrrole ring can act as an electron acceptor. This allows the compound to act as a Lewis acid or base, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Thienyl)-5-ethyl-1H-pyrrole have not been extensively studied. However, it has been shown to have anti-inflammatory and anti-bacterial properties in vitro. It has also been shown to have anti-cancer effects in mouse models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Thienyl)-5-ethyl-1H-pyrrole is a versatile compound with a wide range of applications in synthetic organic chemistry, medicinal chemistry, and materials science. It is relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that it is a relatively unstable compound and can decompose under certain conditions.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(2-Thienyl)-5-ethyl-1H-pyrrole. These include further exploration of its anti-inflammatory, anti-bacterial, and anti-cancer properties. It could also be used as a starting material in the synthesis of other thiophene-based compounds, or as a building block in the synthesis of novel polymers. Additionally, it could be used as a ligand in coordination chemistry, or as a reagent in the synthesis of organic dyes and pigments.
Métodos De Síntesis
The synthesis of 2-(2-Thienyl)-5-ethyl-1H-pyrrole has been reported in several publications. It is typically synthesized from commercially available 2-thiophenecarboxaldehyde, which is reacted with ethylmagnesium bromide in the presence of a base such as potassium carbonate. The resulting compound is then reacted with 1-chloro-2-methylpyrrole and the product is recrystallized from an appropriate solvent.
Propiedades
IUPAC Name |
2-ethyl-5-thiophen-2-yl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-8-5-6-9(11-8)10-4-3-7-12-10/h3-7,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOMYISIMWIONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)-5-ethyl-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)

